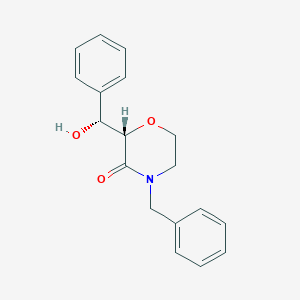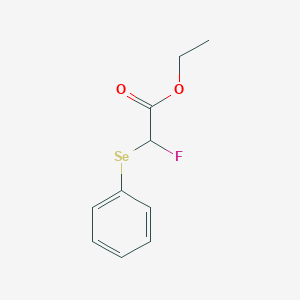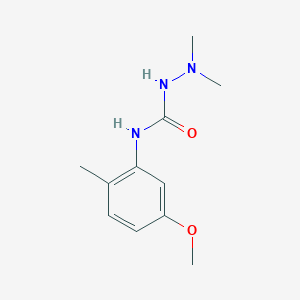
Nickel(3+) carbonate hydroxide (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(3+) carbonate hydroxide (1/1/1) is a compound that has garnered significant interest due to its unique properties and potential applications. This compound is characterized by the presence of nickel in the +3 oxidation state, combined with carbonate and hydroxide ions. It is often studied for its electrochemical properties and potential use in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel(3+) carbonate hydroxide can be synthesized through various methods. One common approach involves the hydrothermal method, where nickel salts are reacted with carbonate and hydroxide sources under high temperature and pressure conditions. This method often results in the formation of hierarchical mesoporous structures .
Industrial Production Methods: In industrial settings, the production of nickel carbonate hydroxide typically involves the precipitation method. Nickel salts, such as nickel nitrate or nickel chloride, are reacted with sodium carbonate and sodium hydroxide. The reaction conditions, including pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Nickel(3+) carbonate hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) oxide under alkaline conditions.
Reduction: It can be reduced to nickel(II) compounds using reducing agents.
Substitution: It can undergo substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Bromine in alkaline conditions.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various anions like chloride or nitrate under controlled pH conditions.
Major Products:
Oxidation: Nickel(III) oxide.
Reduction: Nickel(II) hydroxide.
Substitution: Nickel salts with different anions.
Aplicaciones Científicas De Investigación
Nickel(3+) carbonate hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel-based catalysts and nanostructures.
Medicine: Research is ongoing into its use in drug delivery systems and medical imaging.
Industry: It is used in the production of supercapacitors, batteries, and as a catalyst for water splitting
Mecanismo De Acción
The mechanism by which nickel(3+) carbonate hydroxide exerts its effects is primarily through its electrochemical properties. The compound can participate in redox reactions, making it useful in energy storage and conversion applications. The molecular targets and pathways involved include the interaction with electrolytes and the facilitation of electron transfer processes .
Comparación Con Compuestos Similares
Nickel(II) carbonate hydroxide: Similar in structure but with nickel in the +2 oxidation state.
Nickel(III) oxide: An oxidized form of nickel with similar electrochemical properties.
Nickel(II) hydroxide: Commonly used in batteries and has similar applications in energy storage
Uniqueness: Nickel(3+) carbonate hydroxide is unique due to the presence of nickel in the +3 oxidation state, which imparts distinct electrochemical properties. This makes it particularly valuable in applications requiring high redox potential and stability .
Propiedades
Número CAS |
142164-39-4 |
|---|---|
Fórmula molecular |
CHNiO4 |
Peso molecular |
135.71 g/mol |
Nombre IUPAC |
nickel(3+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Ni.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |
Clave InChI |
BELXICTXJZEPKL-UHFFFAOYSA-K |
SMILES canónico |
C(=O)([O-])[O-].[OH-].[Ni+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
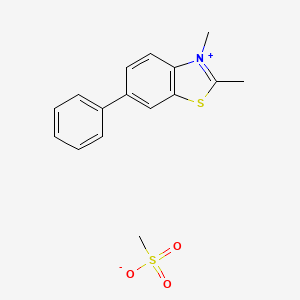
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
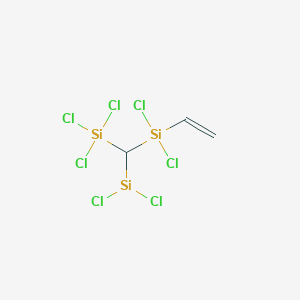
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)


